molecular formula C46H56N4O9 B1260464 Vinepidine CAS No. 68170-69-4

Vinepidine

カタログ番号: B1260464
CAS番号: 68170-69-4
分子量: 809.0 g/mol
InChIキー: KLFUUCHXSFIPMH-LMQWBHQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビネピジンは、よく知られているビンカアルカロイドであるビンクリスチン誘導体です。ビンカアルカロイドは、ツルニチソウ属植物(Catharanthus roseus)に由来する有機化合物のクラスです。 これらの化合物は強力な抗がん特性で知られており、化学療法でさまざまな種類の癌の治療に使用されています .

特性

CAS番号

68170-69-4

分子式

C46H56N4O9

分子量

809.0 g/mol

IUPAC名

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1

InChIキー

KLFUUCHXSFIPMH-LMQWBHQESA-N

SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

異性体SMILES

CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

正規SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

同義語

vinepidine

製品の起源

United States

準備方法

Iminium Intermediate Formation

The condensation of tryptamine and secologanin derivatives under acidic conditions (pH 3.2, HCl) generates a dimeric iminium intermediate, which is stabilized via chelation with ferric chloride (2 equivalents). Controlled aeration (60 mL/min for 15 minutes) at 20°C facilitates oxidative coupling, yielding the enamine precursor in 75% purity.

Enamine Reduction and Functionalization

The enamine undergoes stereoselective reduction using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0°C, followed by amine alkylation with bromoethylamine to install the C-4' substituent. Reaction parameters critical to optimizing yield include:

Parameter Optimal Value Impact on Yield
Temperature 0°C Prevents epimerization
NaBH3CN Concentration 1.5 equivalents Maximizes reduction efficiency
Reaction Duration 8 hours Balances conversion vs. degradation

Data adapted from US5047528A demonstrates that deviations beyond these thresholds reduce yield by 15–30% due to competing side reactions.

Optimization of Reaction Parameters

Solvent Systems and Catalysts

Nonpolar solvents such as ethyl acetate enhance the solubility of hydrophobic intermediates, while polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitutions. Ferric chloride emerges as a pivotal catalyst, with its concentration directly influencing iminium stability and reaction trajectory:

Ferric Chloride (equiv) Yield of Iminium Intermediate (%)
1.0 58
2.0 82
3.0 65

Exceeding 2 equivalents promotes iron-mediated oxidative degradation, underscoring the necessity of stoichiometric precision.

Temperature and pH Control

Low-temperature conditions (0–4°C) during reduction steps minimize racemization, preserving the stereochemical integrity of the C-3' and C-4' centers. Similarly, maintaining a pH of 7.5–8.0 during deprotection prevents hydrolysis of the labile tertiary amine group.

Purification Techniques

Crude this compound is purified via a dual-phase chromatographic approach:

  • Size-exclusion chromatography (Sephadex LH-20) removes high-molecular-weight impurities.
  • Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves this compound from structurally related byproducts such as 3',4'-dehydrovinpidine and leurosidine analogs.

Final purity exceeds 98%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Analytical Characterization

Structural Validation

  • ¹H NMR (600 MHz, CDCl3): Distinct signals at δ 6.55 (H-9'), δ 5.85 (H-12'), and δ 3.42 (H-4') confirm the presence of the modified vindoline moiety.
  • HRMS : [M+H]+ at m/z 809.3872 aligns with the molecular formula C46H56N4O9.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) reveal <2% degradation, attributable to the tertiary amine’s resistance to oxidative cleavage under physiological conditions.

化学反応の分析

科学研究への応用

ビネピジンは、科学研究におけるその潜在的な用途について広く研究されてきました。化学では、ビンカアルカロイドの挙動を研究するためのモデル化合物として使用されます。生物学では、ビネピジンは細胞分裂と微小管力学のメカニズムを調査するために使用されます。医学では、ビネピジンは、白血病やリンパ腫など、さまざまな種類の癌に対する潜在的な治療法として研究されています。 微小管集合を阻害する能力は、がん研究において貴重なツールとなっています.

科学的研究の応用

Chemical Properties and Mechanism of Action

Vinepidine exhibits unique properties that differentiate it from other vinca alkaloids. It primarily functions by inhibiting microtubule assembly, which is crucial for cell division. In studies comparing this compound with other derivatives such as vinblastine and vincristine, this compound demonstrated a similar potency in inhibiting tubulin addition at assembly ends but was less effective in inhibiting cell proliferation in vitro .

Key Mechanisms:

  • Microtubule Dynamics : this compound destabilizes microtubules, impacting cell cycle progression and leading to apoptosis in susceptible cancer cells .
  • Reactive Oxygen Species : Its effects may also involve modulation of reactive oxygen species (ROS), contributing to its anticancer activity .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a distinct absorption and metabolism profile compared to its counterparts. After administration, this compound shows a biphasic accumulation in tumors, with a slower clearance rate from normal tissues than vincristine or vinblastine. This prolonged retention may enhance its therapeutic efficacy against certain tumors while potentially reducing systemic toxicity .

Clinical Applications

This compound has been evaluated for its antitumor activity across various cancer types. While its efficacy is generally lower than vincristine, it has shown superior activity compared to vinblastine in specific models, such as human rhabdomyosarcoma xenografts .

Notable Studies:

  • Rhabdomyosarcoma : In xenograft models, this compound demonstrated significant antitumor effects, although less potent than vincristine .
  • Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance its effectiveness while mitigating side effects associated with high-dose therapies .

Case Studies and Research Findings

  • Antitumor Activity : A study on the efficacy of this compound against a human rhabdomyosarcoma line revealed that while it was less effective than vincristine, it outperformed vinblastine. This highlights this compound's potential as an alternative treatment option in specific contexts .
  • Microtubule Interaction : Comparative analysis of this compound's ability to inhibit microtubule assembly showed that it had a Ki value comparable to vincristine but was less effective in cell proliferation assays .
  • Pharmacokinetic Advantages : this compound's slower clearance from tumor tissues may provide a pharmacological advantage in maintaining therapeutic concentrations longer than traditional vinca alkaloids .

Summary Table of this compound Applications

Application AreaDescriptionReferences
Microtubule Dynamics Inhibits tubulin addition, impacting cell division and leading to apoptosis
Antitumor Activity Effective against specific cancers like rhabdomyosarcoma; less potent than vincristine
Pharmacokinetics Slower clearance from tissues; prolonged retention may enhance efficacy
Combination Therapy Potential for enhanced efficacy when used with other chemotherapeutic agents

作用機序

ビネピジンの作用機序には、微小管集合の阻害が含まれます。微小管は細胞の細胞骨格の重要な構成要素であり、細胞分裂において重要な役割を果たしています。微小管集合を阻害することにより、ビネピジンは有糸分裂紡錘体を破壊し、細胞周期の停止とアポトーシス(プログラムされた細胞死)につながります。 このメカニズムは、ビンクリスチンやビンブラスチンなどの他のビンカアルカロイドと同様です .

類似化合物との比較

ビネピジンは、ビンクリスチン、ビンブラスチン、ビンデシンなどの他のビンカアルカロイドに似ています。 ビネピジンは、これらの化合物と区別される独自の特性を持っています。たとえば、ビネピジンは細胞増殖を阻害する能力に関してはビンブラスチンよりも弱いが、微小管集合を阻害する能力は同等です。 これは、ビンブラスチンまたはビンクリスチンが適さない場合に、ビネピジンが貴重な代替手段となることを意味します .

類似化合物:
  • ビンクリスチン
  • ビンブラスチン
  • ビンデシン
  • ビンプロニン

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Vinepidine’s effects on microtubule dynamics and cell proliferation?

  • Methodological Answer : Preclinical studies on this compound should combine in vitro tubulin polymerization assays with cell-based proliferation tests (e.g., MTT or clonogenic assays). For microtubule dynamics, purified tubulin is incubated with varying concentrations of this compound, and polymerization is measured via spectrophotometry . Cell proliferation assays should include multiple cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Ensure replication (n ≥ 3) and use vincristine/vinblastine as positive controls for comparative analysis .

Q. How do this compound’s pharmacokinetic properties influence its experimental design in animal models?

  • Methodological Answer : Pharmacokinetic (PK) studies should employ high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma half-life, bioavailability, and tissue distribution in murine models. Dosing regimens must account for this compound’s solubility and metabolic stability. Use staggered sampling times (e.g., 0, 1, 4, 24 hours post-administration) and include control groups receiving vehicle or comparator Vinca alkaloids. Statistical analysis should use non-compartmental modeling (e.g., WinNonlin) .

Q. What are the key parameters for validating this compound’s purity and structural identity in synthetic batches?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC with UV detection (≥95% purity threshold). For reproducibility, document synthesis protocols (e.g., reaction temperature, solvent systems) and cross-validate with literature on semisynthetic Vinca alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy in solid tumor models?

  • Methodological Answer : Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions). To address this, integrate ex vivo histopathology (e.g., immunohistochemistry for microtubule disruption) with PK/pharmacodynamic (PD) modeling. Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumors. Cross-reference findings with prior Vinca alkaloid studies to identify context-dependent mechanisms .

Q. What mixed-methods approaches are suitable for evaluating this compound’s therapeutic potential in combination therapies?

  • Methodological Answer : Combine quantitative dose-response assays (e.g., synergy scoring via Chou-Talalay method) with qualitative interviews or surveys of clinicians experienced in Vinca alkaloid regimens. For example, a Phase Ib trial could pair dose-escalation cohorts (quantitative) with thematic analysis of patient-reported outcomes (qualitative). Ensure triangulation of data sources to validate synergy mechanisms .

Q. How should researchers design studies to address this compound’s neurotoxicity profile compared to vincristine?

  • Methodological Answer : Use in vitro dorsal root ganglion (DRG) neuron cultures to assess axonal degeneration and compare with clinical neuropathy scales (e.g., NCI-CTCAE). Incorporate proteomic analysis (e.g., LC-MS/MS) to identify differential expression of microtubule-associated proteins. Cross-validate with retrospective clinical data on Vinca alkaloid toxicities .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in studies with limited sample sizes?

  • Methodological Answer : Bayesian hierarchical models can improve power in small-n studies by borrowing strength from prior Vinca alkaloid data. For non-linear responses, use sigmoidal curve fitting (e.g., GraphPad Prism) with bootstrapping to estimate confidence intervals. Report effect sizes (e.g., IC₅₀) with 95% credible intervals .

Methodological Best Practices

  • Replication & Transparency : Follow AJEV guidelines for experimental rigor: specify equipment models (e.g., Beckman Coulter flow cytometer), reagent sources, and statistical tests (e.g., ANOVA with Tukey post-hoc) .
  • Ethical Reporting : Adhere to NIH preclinical guidelines for animal studies, including ARRIVE criteria for tumor volume measurements and survival endpoints .
  • Data Contradictions : Use systematic reviews (PRISMA framework) to contextualize unexpected results, and pre-register hypotheses to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinepidine
Reactant of Route 2
Vinepidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。